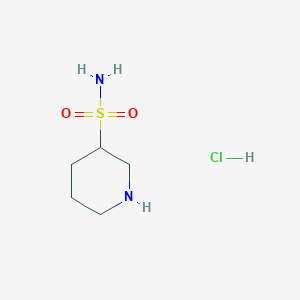

Piperidine-3-sulfonamide hydrochloride

描述

Contextualization within Piperidine (B6355638) and Sulfonamide Chemistry

The chemical identity of Piperidine-3-sulfonamide (B1358856) hydrochloride is rooted in its two core components: the piperidine heterocycle and the sulfonamide group.

Piperidine Chemistry: Piperidine is a saturated six-membered heterocycle containing a nitrogen atom. nih.govwikipedia.org This fundamental structure is one of the most prevalent nitrogen-containing rings found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The piperidine ring is not flat; its sp3-hybridized carbon atoms give it a distinct three-dimensional "chair" conformation. This 3D structure is highly valuable in drug design, as it can serve as a rigid scaffold to orient other functional groups in specific spatial arrangements, which is crucial for precise interactions with biological targets like enzymes and receptors. nih.govresearchgate.net Piperidine and its derivatives are integral to a vast array of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub

Sulfonamide Chemistry: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. nih.gov Historically, sulfonamides were among the first synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections. nih.govmdpi.com Their mechanism often involves inhibiting essential bacterial metabolic pathways, such as folic acid synthesis, by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com Beyond their antibacterial properties, sulfonamides exhibit an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal effects. nih.govmdpi.com This versatility has cemented their status as a "privileged scaffold" in drug discovery.

The combination of these two moieties in Piperidine-3-sulfonamide hydrochloride creates a molecule that inherits the structural advantages of the piperidine scaffold and the functional potential of the sulfonamide group.

Significance of the Piperidine-Sulfonamide Scaffold in Medicinal Chemistry Research

The fusion of a piperidine ring with a sulfonamide group creates a molecular scaffold of significant interest in medicinal chemistry. This hybrid structure is frequently employed as a strategic building block in the design of novel therapeutic agents. The piperidine component often serves as a versatile core or linker, providing a robust framework with defined stereochemistry that can be functionalized to optimize a molecule's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The sulfonamide group, meanwhile, is a potent pharmacophore known for its ability to form strong hydrogen bonds and interact with metallic ions, such as the zinc ion present in the active site of metalloenzymes. nih.gov This makes the piperidine-sulfonamide scaffold particularly effective for designing enzyme inhibitors. Research has demonstrated the utility of this scaffold in developing inhibitors for several important enzyme classes, including:

Carbonic Anhydrases (CAs): These enzymes are targets for treating a range of conditions. Piperidine-sulfonamide derivatives have been synthesized as potent inhibitors of various CA isoforms, including those associated with tumors. nih.govnih.gov

Kinases: The scaffold has been incorporated into selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, where it contributes to both potency and improved drug-like properties. acs.org

Dihydropteroate Synthase (DHPS): In the field of anti-infectives, this scaffold is used to create agents that target bacterial DHPS, disrupting folate biosynthesis and inhibiting bacterial growth. nih.govnih.gov

The modular nature of the scaffold allows chemists to systematically modify different parts of the molecule—the piperidine ring, the sulfonamide group, and any attached substituents—to fine-tune its interaction with a specific biological target. whiterose.ac.uknews-medical.net

Overview of Current Research Trajectories Involving the Compound

Current academic and industrial research leverages this compound and its analogs primarily as a versatile intermediate and structural motif in drug discovery programs. The compound's chirality is particularly important, as stereochemistry often plays a critical role in determining a drug's efficacy and selectivity. researchgate.netsmolecule.com

Key research trajectories include:

Development of Novel Antibacterial Agents: A significant area of research involves creating new sulfonamide derivatives containing a piperidine moiety to combat bacterial diseases, including those affecting plants. nih.govnih.gov Studies have shown that such compounds can exhibit potent activity against pathogenic bacteria like Xanthomonas oryzae, sometimes by targeting both DHPS and the bacterial cell membrane. nih.govmdpi.comresearchgate.net

Design of Selective Enzyme Inhibitors: The compound serves as a foundational structure for creating highly selective inhibitors for therapeutic targets. For instance, derivatives are being developed as inhibitors of carbonic anhydrases and cyclin-dependent kinases. nih.govacs.org In this context, the piperidine ring helps position the sulfonamide and other functional groups correctly within the enzyme's active site to maximize binding affinity and selectivity. acs.org

Fragment-Based Drug Discovery (FBDD): The piperidine-sulfonamide structure is an ideal candidate for FBDD. As a "3D fragment," it provides a more complex and spatially defined starting point than the flat, aromatic rings that have traditionally dominated fragment libraries. whiterose.ac.uk Researchers synthesize libraries of piperidine-based fragments to screen against disease targets, seeking starting points for the development of new drugs. whiterose.ac.uk

Synthesis of Complex Molecules: Organic chemists utilize this compound as a chiral building block. Its reactive sites allow for the attachment of various other chemical groups, facilitating the construction of more complex and elaborate molecules with potential therapeutic value. smolecule.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂O₂S |

| Molecular Weight | 200.69 g/mol |

| Core Components | Piperidine Ring, Sulfonamide Group |

| Form | Hydrochloride Salt |

(Data sourced from ChemScene chemscene.com)

Table 2: Examples of Research Applications of the Piperidine-Sulfonamide Scaffold

| Therapeutic Area | Target Enzyme/System | Research Findings | Reference(s) |

|---|---|---|---|

| Antibacterial (Agrochemical) | Dihydropteroate Synthase (DHPS) & Bacterial Cell Membrane | Derivatives showed excellent in vitro potency against plant pathogens Xanthomonas oryzae and Xanthomonas axonopodis. | nih.govnih.gov |

| Oncology | Cyclin-Dependent Kinase 2 (CDK2) | Scaffold used to design selective and orally bioavailable CDK2 inhibitors with good pharmacokinetic properties. | acs.org |

| Multiple (Enzyme Inhibition) | Carbonic Anhydrases (hCA I, II, IX, XII) | Piperidine-linked sulfonamides act as potent, low nanomolar inhibitors of cytosolic and tumor-associated CA isoforms. | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| Donepezil |

| Atropine |

| Morphine |

| Piperine |

| Aloperine |

| Matrine |

| Febrifugine |

| Halofuginone |

| Trimetazidine dihydrochloride |

| Bismerthiazol |

| Thiodiazole copper |

Structure

3D Structure of Parent

属性

IUPAC Name |

piperidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMQBKTAIAORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170558-67-4 | |

| Record name | Piperidine-3-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Piperidine-3-sulfonamide (B1358856) hydrochloride reveals several strategic disconnections. The most straightforward initial disconnection is at the C-S bond of the sulfonamide group, leading back to a piperidine-3-amine precursor and a sulfonylating agent like sulfuryl chloride. Further disconnection of the piperidine (B6355638) ring itself suggests several pathways to construct the core heterocycle.

Key retrosynthetic disconnections for the piperidine core include:

C-N and C-C Bond Disconnection: This approach, typical for intramolecular aza-Michael additions or cyclization of amino-alkenes, disconnects the ring to an acyclic amino-alkene precursor.

Double C-N Bond Disconnection: This strategy, central to reductive amination approaches, leads back to a 1,5-dicarbonyl compound and an ammonia (B1221849) source.

Radical-Based Disconnection: This involves the homolytic cleavage of a C-C or C-N bond, suggesting an acyclic precursor suitable for radical cyclization.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Approaches to the Piperidine Core Synthesis

The construction of the 3-substituted piperidine core is the crucial aspect of synthesizing Piperidine-3-sulfonamide hydrochloride. Various modern synthetic methods can be employed to achieve this.

Intramolecular cyclization reactions are powerful tools for constructing cyclic systems like piperidines, often allowing for high stereocontrol. nih.gov

The aza-Prins reaction provides an efficient route to piperidine derivatives through the cyclization of a homoallylic amine with an aldehyde. researchgate.net The reaction proceeds through an N-acyliminium ion intermediate, which is then attacked by the tethered alkene. Subsequent trapping of the resulting carbocation by a nucleophile completes the process.

In a tandem aza-Prins-Ritter reaction, acetonitrile (B52724) can serve as the nucleophile to trap the cyclic carbocation, installing an amido group. researchgate.netrsc.org For instance, the reaction of an N-homoallyl tosyl amide with an aldehyde in the presence of triflic acid and acetonitrile can yield a trans-4-amido-2-substituted piperidine with high diastereoselectivity. researchgate.net While many examples lead to 4-substituted piperidines, modification of the starting materials could potentially direct substitution to the 3-position. researchgate.netrhhz.net

Table 1: Examples of Aza-Prins Type Cyclizations for Piperidine Synthesis

| Catalyst/Promoter | Substrates | Product Type | Selectivity |

|---|---|---|---|

| Triflic Acid | N-homoallyl tosyl amide, Aldehydes, Acetonitrile | 4-Amidopiperidine | High diastereoselectivity |

| AlCl₃ | N-tosyl homoallylamine, Carbonyl compounds | 4-Halopiperidine | High diastereoselectivity |

This table presents generalized findings from the literature on aza-Prins cyclizations for piperidine synthesis. researchgate.netorganic-chemistry.org

Intramolecular aza-Michael reactions (IAMR) represent a straightforward and atom-economical method for synthesizing N-heterocycles. nih.gov This approach involves the conjugate addition of an amine to a tethered α,β-unsaturated carbonyl or nitro compound to form the piperidine ring. nih.govresearchgate.net

Organocatalysis has been successfully applied to IAMR to achieve high enantioselectivity in the synthesis of substituted piperidines. rsc.org For example, using cinchona alkaloid-derived catalysts, a variety of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines can be obtained in good yields. nih.govrsc.orgdocumentsdelivered.com The diastereoselectivity of the reaction can sometimes be controlled by adjusting the catalyst loading and the presence of co-catalysts like trifluoroacetic acid. rsc.org This methodology is particularly powerful as it allows for the desymmetrization of prochiral substrates. rsc.org

Table 2: Organocatalytic Intramolecular Aza-Michael Reactions for Piperidine Synthesis

| Catalyst | Co-catalyst | Substrate Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 9-Amino-9-deoxy-epi-hydroquinine | Trifluoroacetic acid | N-tethered enoate | 2,5-disubstituted piperidine | High |

Data synthesized from studies on enantioselective aza-Michael reactions. nih.govrsc.org

Radical cyclization offers a versatile method for synthesizing piperidine rings, often under mild conditions. rsc.org These reactions typically involve the generation of a radical on a side chain, which then attacks a tethered double or triple bond to form the ring. nih.gov

For example, polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Another approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgnih.gov The choice of radical mediator can significantly influence the diastereoselectivity of the product. Cyclization with tributyltin hydride often yields trans piperidines with moderate diastereomeric ratios, whereas using tris(trimethylsilyl)silane (B43935) can dramatically enhance the selectivity for the trans isomer in certain cases. nih.gov This enhancement is attributed to a cascade process involving the rearrangement of the minor stereoisomer. nih.gov Cobalt-catalyzed radical intramolecular cyclizations have also been developed, providing good yields for various piperidines. nih.gov

Reductive amination is a cornerstone of amine synthesis and can be applied intramolecularly to form cyclic amines like piperidines. This strategy typically involves the formation of an imine or enamine from a precursor molecule, followed by in situ reduction. nih.gov

One common approach is the cyclization of amino-aldehydes or amino-ketones. Iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as a reductant is an efficient method for preparing piperidines. nih.gov Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts provides another route. This process involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469), which is then hydrolyzed to a dicarbonyl intermediate. Subsequent intramolecular reductive amination affords the piperidine ring. nih.gov This method effectively transforms readily available pyridine (B92270) derivatives into N-aryl piperidines. nih.gov The Borch reduction, using reagents like borane-pyridine complex, is also a well-established method for the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.com

Table 3: Catalytic Systems for Reductive Amination in Piperidine Synthesis

| Catalyst System | Precursor Type | Key Features |

|---|---|---|

| Iron Complex / Phenylsilane | ϖ-amino fatty acids | Efficient for pyrrolidines, piperidines, and azepanes. nih.gov |

| Rhodium Catalyst / HCOOH | Pyridinium salts | Proceeds via a reductive transamination process to yield N-aryl piperidines. nih.gov |

| Borane-Pyridine Complex | Piperidines and Aldehydes | A less toxic alternative to NaCNBH₃, compatible with various functional groups. tandfonline.com |

Pyridine Ring Hydrogenation for Piperidine Formation

A prevalent and direct method for the synthesis of the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine precursor. This approach is advantageous as it often proceeds with high efficiency and utilizes readily available starting materials. The hydrogenation of substituted pyridines to their corresponding piperidines can be achieved using various catalysts and reaction conditions.

One common method involves the use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, under a hydrogen atmosphere. asianpubs.org This process typically requires pressures ranging from 50 to 70 bar and is often conducted in a protic solvent such as glacial acetic acid at room temperature. asianpubs.org The use of rhodium-based catalysts, for instance, rhodium on carbon or rhodium oxides, has also proven effective, sometimes under milder conditions. nih.govliverpool.ac.uk For example, rhodium oxide has been used for the reduction of various unprotected pyridines at 40°C and 5 bar of hydrogen pressure. liverpool.ac.uk

In the context of synthesizing a precursor for piperidine-3-sulfonamide, the catalytic hydrogenation of pyridine-3-sulfonamide (B1584339) or a protected derivative would be a direct route. The conditions for such a reaction would need to be carefully optimized to ensure the reduction of the pyridine ring without affecting the sulfonamide group.

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| PtO2 | 50-70 | Glacial Acetic Acid | Room Temperature | asianpubs.org |

| Rhodium Oxide | 5 | Trifluoroethanol | 40 | liverpool.ac.uk |

It is important to note that the nature of the substituents on the pyridine ring can significantly influence the efficiency and outcome of the hydrogenation process. nih.gov

Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including piperidines. This method involves the formation of a C-N bond through the activation of a C-H bond, typically at the γ- or δ-position relative to a nitrogen-containing functional group. This strategy offers a high degree of atom economy and can provide access to complex piperidine structures from acyclic precursors.

The reaction generally employs a copper catalyst to facilitate the cyclization of an amine or amide derivative onto an unactivated C-H bond. While specific examples leading directly to a 3-sulfonamide substituted piperidine are not extensively detailed in readily available literature, the general principles of this methodology can be applied. The synthesis would likely start with an acyclic amine bearing a sulfonamide group at the appropriate position.

Desymmetrization Approaches

For the synthesis of chiral piperidine derivatives, desymmetrization of a prochiral or meso-piperidine precursor is an elegant and efficient strategy. This approach involves the enantioselective transformation of a symmetrical starting material to generate a chiral product, often with high enantiomeric excess.

One such method is the organocatalytic enantioselective intramolecular aza-Michael reaction. rsc.org This has been used to obtain enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org Another approach involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which can then be reduced to the corresponding chiral 3-substituted piperidine. nih.gov These methods provide a powerful means to access optically active piperidine-3-sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Formation of the Sulfonamide Moiety

The introduction of the sulfonamide group is a critical step in the synthesis of this compound. This is typically achieved through the reaction of a piperidine precursor, often with a protected nitrogen, with a suitable sulfonylating agent.

Amide Coupling Reactions with Sulfonyl Chlorides

A widely used and versatile method for the formation of sulfonamides is the reaction of an amine with a sulfonyl chloride. In the synthesis of piperidine-3-sulfonamide, this would involve the reaction of a 3-aminopiperidine derivative with a source of the sulfonyl group, or more commonly, the reaction of a piperidine with a pre-formed sulfonyl chloride.

A common synthetic route involves the use of a piperidine derivative, such as N-Boc-piperidine-3-carboxylic acid, which can be coupled with substituted sulfonyl chlorides. researchgate.net The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA) at 0°C to room temperature. researchgate.net The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is often necessary to prevent side reactions and to control the regioselectivity of the sulfonylation.

Table 2: Representative Conditions for Sulfonamide Formation

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| N-Boc-piperidine-3-carboxamide derivative | Substituted sulfonyl chlorides | DIPEA | DMF | 0°C to RT | researchgate.net |

Following the formation of the sulfonamide, any protecting groups can be removed to yield the final piperidine-3-sulfonamide, which can then be converted to its hydrochloride salt.

Dynamic pH Control Methodologies in Aqueous Media

While many organic reactions are traditionally carried out in organic solvents, there is a growing interest in performing syntheses in aqueous media due to environmental and economic considerations. The formation of amide bonds, including sulfonamides, in water can be influenced by the pH of the reaction medium.

Controlling the pH can be crucial for reactions involving amines and carboxylic acid derivatives in water to ensure the desired reactivity and to minimize side reactions such as hydrolysis of reagents. echemi.com For instance, in peptide bond formation, adjusting the pH can influence the selectivity of the reaction. rsc.org However, the specific application of dynamic pH control methodologies for the synthesis of piperidine-3-sulfonamide in aqueous media is not extensively documented in the reviewed literature. Amide bonds are generally resistant to hydrolysis in plain water, but the presence of acids or bases can catalyze their cleavage. quora.com Therefore, maintaining an optimal pH would be critical to favor the formation of the sulfonamide over competing hydrolysis pathways.

Strategies for Functionalization and Derivatization

Once the core piperidine-3-sulfonamide structure is obtained, it can be further modified to generate a library of derivatives with diverse properties. Functionalization can occur at several positions, including the piperidine nitrogen, the sulfonamide nitrogen, and potentially on the piperidine ring itself.

The piperidine nitrogen offers a convenient handle for derivatization. Alkylation, acylation, and arylation reactions can be performed to introduce a wide range of substituents. For example, the synthesis of various N-substituted piperidine-3-carboxamides has been reported, demonstrating the feasibility of modifying the piperidine nitrogen. nih.gov

The sulfonamide group itself can also be a site for functionalization. While the primary sulfonamide is a key feature of the parent compound, it is possible to synthesize N-substituted sulfonamides by starting with an appropriately substituted sulfonyl chloride or by subsequent reaction of the primary sulfonamide.

Furthermore, the piperidine ring can be functionalized, although this is often more challenging once the ring is saturated. Strategies such as C-H functionalization can be employed to introduce substituents at various positions on the piperidine ring, leading to more complex and diverse structures.

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for introducing structural diversity. N-alkylation and N-arylation are common strategies to modify the core structure of piperidine-3-sulfonamide.

N-Alkylation: A frequently employed method for N-alkylation is reductive amination. This reaction involves the condensation of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). This method is valued for its broad substrate scope and mild reaction conditions.

Another approach to N-alkylation involves the direct reaction of piperidine-3-sulfonamide with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to optimize the reaction yield and minimize the formation of quaternary ammonium (B1175870) salts.

A "borrowing hydrogen" methodology offers a greener alternative for N-alkylation. In this approach, a catalyst, often a transition metal complex, facilitates the temporary removal of hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the piperidine, and the borrowed hydrogen is returned to complete the catalytic cycle. This method avoids the use of stoichiometric activating and reducing agents.

| Reagent/Catalyst System | Reaction Type | Product Type | Reference |

| Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination | N-Alkyl/N-Cycloalkyl | pearson.com |

| Alkyl Halide, Base (e.g., K₂CO₃) | Direct Alkylation | N-Alkyl | researchgate.net |

| Alcohol, Transition Metal Catalyst | Borrowing Hydrogen | N-Alkyl | ionike.com |

N-Arylation: The introduction of aryl groups at the piperidine nitrogen can be achieved through several cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between the piperidine nitrogen and aryl halides or triflates. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Chan-Lam coupling reaction provides an alternative, often milder, method for N-arylation using arylboronic acids as the aryl source. This copper-catalyzed reaction is generally tolerant of a wide range of functional groups.

| Reagent/Catalyst System | Reaction Type | Product Type | Reference |

| Aryl Halide/Triflate, Pd Catalyst, Ligand, Base | Buchwald-Hartwig Amination | N-Aryl | researchgate.net |

| Arylboronic Acid, Cu Catalyst, Base | Chan-Lam Coupling | N-Aryl | rsc.org |

Modifications at the Piperidine Ring Carbons

Functionalization of the carbon skeleton of the piperidine ring in piperidine-3-sulfonamide derivatives offers another avenue for structural diversification. While direct C-H functionalization of the piperidine ring can be challenging, several strategies have been developed to introduce substituents at specific positions.

Recent advancements have demonstrated that biocatalytic C-H oxidation can selectively introduce hydroxyl groups at various positions on the piperidine ring. These hydroxylated intermediates can then be further functionalized. news-medical.net Another approach involves the use of photoredox catalysis for the α-amino C–H arylation of piperidines, allowing for the introduction of aryl groups adjacent to the nitrogen atom.

For modifications at the 3-position, synthetic strategies often involve starting with a precursor molecule where the desired functionality is already in place before the formation of the sulfonamide. For instance, derivatives of piperidine-3-carboxylic acid can be synthesized and then converted to the corresponding sulfonamide. researchgate.net

Introduction of Diverse Alkyl and Aryl Substituents

The introduction of a wide variety of alkyl and aryl substituents onto the piperidine-3-sulfonamide scaffold is primarily achieved through the N-substitution reactions detailed above. The choice of the specific synthetic methodology allows for the incorporation of a broad spectrum of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

For example, N-benzyl derivatives can be synthesized via reductive amination using benzaldehyde (B42025) and its substituted analogs. nih.gov This approach has been utilized to prepare a range of N-benzyl piperidine derivatives with various substituents on the benzyl (B1604629) ring. Similarly, the synthesis of N-arylpiperidines with diverse substitution patterns on the aryl ring can be accomplished using the Buchwald-Hartwig or Chan-Lam coupling reactions, providing access to a wide chemical space. google.com

The following table provides examples of diverse substituents that can be introduced onto the piperidine nitrogen.

| Substituent Type | Synthetic Method | Example Reagents |

| Substituted Benzyl | Reductive Amination | 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde |

| Heteroaryl | Buchwald-Hartwig Amination | 2-Bromopyridine, 3-Chloropyrazine |

| Substituted Phenyl | Chan-Lam Coupling | 4-Fluorophenylboronic acid, 3-Trifluoromethylphenylboronic acid |

| Long-chain Alkyl | Direct Alkylation | 1-Bromodecane, 1-Iodooctane |

The versatility of these synthetic methodologies underscores the importance of this compound as a key building block in the development of new chemical entities with potential therapeutic applications.

Structure Activity Relationship Sar Studies

Impact of Core Scaffold Modifications on Biological Activity

The piperidine (B6355638) ring and the sulfonamide linkage are foundational to the activity of this class of compounds. Modifications to this core scaffold have significant consequences for biological activity.

The piperidine moiety is a prevalent nitrogen-containing ring system in a vast number of drugs approved by the U.S. FDA, highlighting its importance as a structural fragment in medicinal chemistry. nih.gov Its conformation and substitution pattern are critical determinants of target binding. Studies comparing piperidine sulfonamide derivatives with analogs where the core is altered demonstrate the importance of this specific heterocyclic system. For instance, replacing the saturated piperidine ring with an aromatic pyridine (B92270) ring can drastically change the binding geometry and affinity for a given biological target. nih.gov In one study, the pyridine analog [4-(sulfomethyl)pyridine-2-carboxylic acid] showed modest activity as an NMDA receptor antagonist, whereas the corresponding piperidine derivative [4-(sulfomethyl)piperidine-2-carboxylic acid] was poorly active, suggesting that the flexibility and stereochemistry of the piperidine ring are crucial for optimal interaction with this particular receptor. nih.gov

Furthermore, the integrity of the sulfonamide bond itself has been shown to be essential. When this linkage was replaced with other functional groups, such as a simple amide (benzamide), the resulting compounds exhibited significantly weaker to moderate biological activities, confirming that the sulfonamide bond plays a vital role in the molecule's antibacterial capacity. nih.gov

Analysis of Substituent Effects on Efficacy and Selectivity

The attachment of various substituents to the core piperidine-sulfonamide structure allows for the fine-tuning of its pharmacological properties. The electronic and steric characteristics of these substituents, as well as their position on the scaffold, are key factors in determining potency and selectivity.

The nature of substituents on aromatic rings appended to the sulfonamide nitrogen can profoundly influence activity. In a series of antibacterial piperidine sulfonamide derivatives, the introduction of halogen atoms to a benzene ring was found to be a critical factor. nih.gov Electron-withdrawing groups like trifluoromethyl (CF3) and halogens (F, Cl, Br) were common among the most active compounds. For example, a derivative with a 2-CF3 substitution on the benzene ring exhibited the highest antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

The size and bulkiness (steric properties) of substituents also play a role. N-ethyl substitution on the sulfonamide nitrogen has been shown to retard the inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase when compared to the unsubstituted parent molecules. researchgate.net This suggests that increased steric bulk directly at the sulfonamide nitrogen can be detrimental to activity, likely by hindering the optimal binding orientation within the active site of the enzyme. researchgate.net

The position of substituents on an aromatic ring can dramatically affect biological potency. SAR analysis of halogenated benzene sulfonamide derivatives revealed that placing the substituent at the meta-position (3-position) resulted in vastly superior antibacterial activity compared to ortho- (2-position) or para- (4-position) placements. nih.gov This was consistently observed with fluorine, chlorine, and bromine substituents, indicating that the specific location of the substituent is crucial for the desired biological effect.

Similarly, the attachment point of the sulfonamide group to the piperidine ring is a key determinant of activity. Studies on NMDA receptor antagonists have explored both 3- and 4-substituted piperidine derivatives, revealing that the spatial relationship between the acidic sulfonamide (or sulfonic acid) group and other functionalities, such as a 2-carboxylic acid, is critical for receptor affinity. nih.gov

The following table summarizes the effect of substituent position on the antibacterial activity of fluorinated derivatives against Xoo. nih.gov

| Compound | Substituent | Position | EC50 (µg/mL) |

| A1 | 2-F | ortho | 6.84 |

| A2 | 3-F | meta | 4.20 |

| A3 | 4-F | para | 6.51 |

Stereochemical Investigations and Enantiomeric Purity Effects on Activity

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. Since enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity towards their ligands. mdpi.com The parent compound, piperidine-3-sulfonamide (B1358856), has a chiral center at the 3-position of the piperidine ring. Therefore, it can exist as two enantiomers, (S)-piperidine-3-sulfonamide and (R)-piperidine-3-sulfonamide.

The specific three-dimensional arrangement of the sulfonamide group relative to the piperidine ring can dictate the molecule's ability to fit into a binding pocket. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different biological activities. mdpi.com For example, in studies of other chiral compounds, it has been shown that only isomers with a specific stereochemistry (e.g., 5S, αS) display significant biological activity, suggesting that uptake by cellular transport systems and interaction with the target enzyme are stereoselective processes. mdpi.com Therefore, the enantiomeric purity of piperidine-3-sulfonamide derivatives is a critical factor for maximizing therapeutic efficacy and minimizing potential off-target effects associated with the less active or inactive enantiomer. The commercially available starting material is often specified as a particular enantiomer, such as (3S)-piperidine-3-sulfonamide hydrochloride, to facilitate the synthesis of stereochemically pure final compounds. sigmaaldrich.com

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. fiveable.mecsmres.co.uk For piperidine sulfonamide derivatives, a pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

The sulfonamide group itself is a key pharmacophoric feature, with the oxygen atoms acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor. researchgate.net The piperidine ring's nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor. The ring itself provides a hydrophobic scaffold that can be positioned within a corresponding hydrophobic pocket of the target protein. nih.gov

By analyzing a series of active and inactive molecules, a pharmacophore model can be generated. This model serves as a 3D query to screen large compound libraries for new potential hits or to guide the rational design of new derivatives. dergipark.org.tr For instance, a model might specify the precise distances and angles required between a hydrogen bond donor, a hydrophobic center on the piperidine ring, and an aromatic ring attached to the sulfonamide. This approach helps chemists prioritize which new molecules to synthesize, saving time and resources. fiveable.me

Optimization Strategies for Enhanced Potency and Target Specificity

Systematic Substituent Modification : Based on findings that meta-substitution on an appended benzene ring is favorable, a focused library of derivatives with diverse electronic and steric properties at this position can be synthesized to identify the optimal substituent for potency. nih.gov

Scaffold Hopping and Bioisosteric Replacement : While the piperidine-sulfonamide core is often crucial, minor modifications or the replacement of certain parts of the molecule with bioisosteres (groups with similar physical or chemical properties) can sometimes improve properties. However, as noted, major changes like replacing the sulfonamide with an amide can be detrimental. nih.gov

Stereochemical Control : Synthesizing and testing enantiomerically pure compounds is essential. Once the more active enantiomer is identified, synthetic routes should be designed to produce only that isomer, maximizing potency and safety. mdpi.com

Pharmacophore-Guided Design : Utilizing a validated pharmacophore model, new derivatives can be designed to have a better geometric and electronic fit with the target. This can involve adding or repositioning functional groups to create new, favorable interactions (e.g., an additional hydrogen bond) with the target protein, thereby increasing binding affinity and potency. nih.gov

An example of successful optimization can be seen in the development of antibacterial agents, where it was found that replacing a benzene ring with a heterocycle dramatically decreased activity, while specific substitutions on the benzene ring, such as 2-CF3 or 3-Br, led to compounds with the highest potency. nih.gov This iterative process of design, synthesis, and testing, guided by SAR principles, is fundamental to modern drug discovery.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Kinetics and Mechanistic Pathways

Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

Sulfonamides are classic inhibitors of human carbonic anhydrase (hCA) isoforms. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme. This binding event displaces a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic cycle, which involves the reversible hydration of carbon dioxide to bicarbonate.

The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's sulfonyl oxygens and the side chain of a conserved threonine residue (Thr199) within the active site. The specific affinity and inhibitory potency against different hCA isoforms (such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII) would be dictated by the interactions of the piperidine (B6355638) ring with amino acid residues lining the active site cavity. Variations in these residues among the isoforms allow for the potential for selective inhibition.

Table 1: Putative Inhibition of Carbonic Anhydrase Isoforms by Piperidine-3-sulfonamide (B1358856) hydrochloride

| Isoform | Putative Inhibition Mechanism | Key Interactions |

|---|---|---|

| hCA I | Zinc binding | Coordination of sulfonamide to Zn²⁺, H-bonds with active site residues. |

| hCA II | Zinc binding | Coordination of sulfonamide to Zn²⁺, H-bonds with active site residues. |

| hCA IX | Zinc binding | Coordination of sulfonamide to Zn²⁺, potential for specific interactions with unique active site residues. |

Cholinergic Enzyme Inhibition

Compounds containing a piperidine nucleus have been investigated as inhibitors of cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) Mechanisms

Inhibition of AChE can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. For a molecule like Piperidine-3-sulfonamide hydrochloride, a plausible mechanism would involve its binding to the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme. The protonated nitrogen of the piperidine ring could form a cation-π interaction with the indole (B1671886) ring of a tryptophan residue (Trp84) in the CAS, a key interaction for many AChE inhibitors. The sulfonamide group could form additional hydrogen bonds within the active site gorge, contributing to the binding affinity.

Butyrylcholinesterase (BChE) Mechanisms

The active site of BChE is larger and more flexible than that of AChE, which can accommodate a wider range of inhibitors. The inhibitory mechanism for this compound against BChE would likely also involve interactions within the active site gorge. The specific binding mode and type of inhibition (competitive, non-competitive, or mixed) would depend on the precise interactions between the compound and the amino acid residues of the BChE active site.

Bacterial Enzyme Inhibition

Dihydropteroate (B1496061) Synthase (DHPS) Interaction

The sulfonamide moiety is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs. This activity stems from the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.

The mechanism of inhibition is competitive antagonism with the natural substrate, para-aminobenzoic acid (PABA). Due to its structural and electronic similarity to PABA, the sulfonamide group of this compound can bind to the PABA-binding site of DHPS. This binding prevents the normal enzymatic reaction—the condensation of PABA with dihydropteridine pyrophosphate—thereby halting the synthesis of dihydropteroate, a precursor to folic acid. As bacteria must synthesize their own folic acid, its depletion is bacteriostatic. Human cells are unaffected as they obtain folic acid from the diet.

Table 2: Summary of Potential Enzyme Inhibition Mechanisms

| Enzyme | Class | Potential Mechanism |

|---|---|---|

| Carbonic Anhydrases (hCA I, II, IX, XII) | Metalloenzyme | Coordination to active site zinc ion. |

| Acetylcholinesterase (AChE) | Hydrolase | Binding to catalytic or peripheral anionic sites. |

| Butyrylcholinesterase (BChE) | Hydrolase | Binding within the active site gorge. |

Further empirical studies are necessary to elucidate the precise kinetic parameters (such as Kᵢ and IC₅₀ values) and to confirm these hypothesized mechanistic pathways for this compound.

Other Enzyme Targets

Receptor Binding and Modulation Studies

While direct receptor binding data for this compound is scarce, its use as a key intermediate in the synthesis of compounds targeting specific receptors provides strong indirect evidence of the utility of its core structure in receptor ligand design.

Notably, this compound is a documented starting material for the synthesis of agonists for the APJ receptor (also known as APLNR). google.comgoogle.com The APJ receptor and its endogenous ligand, apelin, are involved in various physiological processes, particularly in the cardiovascular system. google.com The synthesis of potent APJ agonists from this starting material underscores the compatibility of the piperidine-3-sulfonamide scaffold with the binding pocket of the APJ receptor. google.comgoogle.com

Furthermore, studies on other piperidine-based sulfonamides have revealed their potential to interact with other receptors. For instance, novel piperidine-based derivatives have been synthesized and evaluated as ligands for sigma receptors (σ1 and σ2), with some compounds showing high affinity and selectivity. nih.govnih.gov Additionally, benzodiazepine (B76468) sulfonamides have been developed as agonists for the Bombesin Receptor Subtype 3 (BRS-3), and piperidine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists. nih.govresearchgate.net These findings collectively suggest that the piperidine sulfonamide framework is a versatile scaffold for the development of receptor-active agents.

Table 5: Receptor Binding Affinity of a Piperidine-Based Sigma Ligand

| Compound | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 | 96-fold |

| σ2 | 91.8 ± 8.1 |

Data from a study on piperidine-based derivatives as sigma receptor ligands. nih.gov

Antimicrobial Action Mechanisms

The sulfonamide component of this compound is part of a historic class of antimicrobial agents. wikipedia.org When combined with a piperidine moiety, new and potentially synergistic mechanisms of action can emerge.

The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). wikipedia.orgnumberanalytics.com This enzyme is vital for the synthesis of folic acid in bacteria, a pathway essential for producing the nucleic acids required for DNA replication and bacterial proliferation. drugbank.commsdmanuals.com By acting as a structural analog to the enzyme's natural substrate, p-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect that halts bacterial growth. wikipedia.orgdrugbank.com

Recent studies on novel sulfonamide derivatives containing a piperidine moiety have revealed a dual mechanism of action. In addition to interacting with DHPS, certain compounds have been shown to irreversibly damage the bacterial cell membrane. nih.gov This concurrent targeting of both an essential metabolic enzyme and the physical integrity of the cell membrane presents a powerful strategy for developing new bactericides. nih.gov

| Bacterial Strain | Activity Metric (EC50) | Reference |

|---|---|---|

| Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 µg/mL | nih.gov |

| Xanthomonas axonopodis pv. citri (Xac) | 4.74 µg/mL | nih.gov |

Piperidine-containing structures are also investigated for their antifungal properties. researchgate.netacademicjournals.org One key mechanism involves the disruption of the fungal plasma membrane's integrity. nih.gov This damage can lead to a cascade of downstream events, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing the fungus from replicating. nih.gov

For example, certain piperidine-based 1,2,3-triazolylacetamide derivatives have demonstrated potent fungicidal activity against the multidrug-resistant pathogen Candida auris. nih.gov In-depth studies confirmed that these compounds induce apoptosis and cause cell cycle arrest in the S-phase. nih.gov Other research on piperine, an alkaloid containing a piperidine ring, has shown it can inhibit the growth of Candida albicans, disrupt biofilm formation, and increase the intracellular concentration of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov

| Compound | Activity Metric (MIC) | Reference |

|---|---|---|

| pta1 | 0.24 - 0.97 µg/mL | nih.gov |

| pta2 | 0.24 - 0.97 µg/mL | nih.gov |

| pta3 | 0.24 - 0.97 µg/mL | nih.gov |

Antiviral Action Mechanisms

The combination of sulfonamide and heterocyclic fragments like piperidine has yielded compounds with promising antiviral activity against a wide array of viruses, including influenza, HIV, Ebola, and coronaviruses. nih.govnih.gov The mechanisms of action are diverse and often depend on the specific viral target.

For instance, some sulfonamide-containing compounds inhibit viral entry into host cells. nih.gov Research on camphor-sulfonamide derivatives with a piperidine substituent showed they could inhibit the glycoproteins responsible for Marburg virus entry. nih.govmdpi.com Other sulfonamide derivatives act by inhibiting essential viral enzymes. One study identified a compound that inhibited the NS2B-NS3 protease of the Dengue virus with an IC50 value of 48.2 µM. nih.gov Furthermore, certain heterocyclic sulfonamides have been identified as potential inhibitors of SARS-CoV-2, with one compound showing an IC50 of 0.8 µM in vitro. nih.gov These findings highlight the versatility of the sulfonamide-piperidine scaffold in designing novel antiviral agents. nih.gov

| Compound Class/Name | Viral Target | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 2-azabicyclo[2.2.1]heptanesulfonamide 6 | Encephalomyocarditis virus (EMCV) | 18.3 µM | nih.govmdpi.com |

| 2-azabicyclo[3.2.1]octane 3 | Encephalomyocarditis virus (EMCV) | 22.0 µM | nih.govmdpi.com |

| 1,3,5-triazine-substituted sulfonamide 39 | HIV-1 | <5.0 µM | mdpi.com |

| Cyclic sulfonamide 22 | SARS-CoV-2 | 0.8 µM | nih.gov |

| Sulfonamide 80 | Dengue Virus (DENV2) Protease | 48.2 µM | nih.gov |

Following a comprehensive review of available scientific literature, there is no specific research data detailing the mechanistic investigations of the biological activity of the compound "this compound," specifically concerning its binding to Tobacco Mosaic Virus (TMV) Coat Protein or its inhibitory effects on other viral replications.

The existing body of research focuses on broader categories of piperidine sulfonamide derivatives, exploring their general antiviral properties against a range of viruses. nih.govmdpi.comnih.govnih.gov These studies often involve complex molecules where the piperidine sulfonamide moiety is a part of a larger chemical structure. mdpi.comnih.gov While this research indicates that the broader chemical class has antiviral potential, the specific actions of "this compound" itself have not been characterized in the contexts requested.

Therefore, it is not possible to provide an article that adheres to the specified outline and focuses solely on "this compound," as the primary research findings to support such content are not present in the current scientific literature.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a piperidine (B6355638) sulfonamide derivative, might interact with a biological target like an enzyme or a receptor.

Molecular docking simulations have been effectively used to elucidate the interactions between piperidine sulfonamide derivatives and the active sites of various enzymes. For instance, in the development of novel antibacterial agents, these compounds have been docked into the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway researchgate.netnih.govnih.gov.

In one such study, novel sulfonamide derivatives containing a piperidine moiety were evaluated as potential bactericides. Docking simulations revealed that the most active compounds fit snugly into the DHPS active site, forming multiple hydrogen bonds and other non-covalent interactions with key amino acid residues researchgate.netnih.gov. The binding affinity, often measured by a docking score in kcal/mol, correlates with the compound's inhibitory activity. For example, a highly active compound designated C4 showed a significantly better docking score (7.89) compared to the commercial drug sulfadiazine (4.84), suggesting a higher binding affinity for the target enzyme nih.gov.

Similarly, in the pursuit of new anti-diabetic agents, piperidine-derived sulfonamides were docked against insulin-inhibiting protein receptors colab.ws. The studies showed that these compounds could fit tightly into the binding sites, with calculated binding affinities ranging from -6.6 to -6.9 kcal/mol, indicating stable complex formation that could stimulate insulin release colab.ws.

Table 1: Example of Molecular Docking Results for Piperidine Sulfonamide Derivatives

| Compound Class | Target Enzyme/Protein | Key Interacting Residues | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Antibacterial | Dihydropteroate Synthase (DHPS) | Arg, Lys, His | -7.89 nih.gov |

| Anti-diabetic | Insulin-inhibiting Protein Receptor | (Specific residues not detailed) | -6.6 to -6.9 colab.ws |

This table is interactive. You can sort and filter the data.

Beyond enzymes, molecular docking is crucial for understanding how piperidine sulfonamide derivatives bind to various receptors. For example, analogs have been studied as antagonists for the NMDA receptor nih.gov. Molecular modeling helped propose a binding geometry for the sulfonic moiety within the receptor, explaining the observed pharmacological activity nih.gov. By comparing the docked poses of active and inactive compounds, researchers can build structure-activity relationships (SAR) that guide the design of more potent and selective molecules nih.gov. These models help visualize how the piperidine ring's conformation and the sulfonamide group's orientation contribute to effective binding within the receptor's pocket.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for analyzing the intrinsic properties of a molecule like Piperidine-3-sulfonamide (B1358856) and its derivatives.

DFT calculations provide deep insights into the electronic properties and chemical reactivity of piperidine sulfonamide derivatives. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical stability and reactivity colab.wsresearchgate.net. A smaller energy gap suggests that the molecule is more reactive.

Other quantum chemical descriptors derived from DFT, such as the electrophilicity index, can predict the molecule's ability to act as an electrophile colab.ws. Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer interactions and the stability of the molecule colab.wsmdpi.com. These analyses have confirmed the occurrence of intramolecular charge transfer, which contributes to the stability of sulfonamide-containing molecules researchgate.netmdpi.com.

Table 2: Quantum Chemical Parameters Calculated via DFT for a Representative Piperidine Sulfonamide Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -7.0 eV colab.ws |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -2.0 eV colab.ws |

| Energy Gap (ΔE) | Difference between LUMO and HOMO; indicates chemical reactivity and stability. | ~ 5.0 eV colab.ws |

This table is interactive. You can sort and filter the data.

Before analyzing electronic properties, DFT is used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization nih.gov. This calculation finds the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For flexible molecules like those containing a piperidine ring, which can exist in chair, boat, or twist-boat conformations, identifying the global minimum energy structure is critical. Potential energy surface scans can predict the most stable conformer colab.ws. This optimized geometry is the foundation for all subsequent computational analyses, including docking and molecular dynamics.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of these systems over time. MD simulations provide valuable information on the stability of the binding pose predicted by docking and the flexibility of the ligand and protein researchgate.net.

In studies involving piperidine derivatives, MD simulations have been employed to confirm the conformational stability of the compounds within a biological environment researchgate.net. Key parameters analyzed during an MD simulation include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over time to assess the stability of the complex; a stable RMSD value indicates that the complex has reached equilibrium and the binding is stable wu.ac.th. RMSF analysis helps to identify flexible regions of the protein and the ligand. Furthermore, MD simulations can track the number and duration of hydrogen bonds between the ligand and the target, providing a more detailed and dynamic picture of the binding interactions researchgate.netwu.ac.th.

Conformational Changes and Stability of Ligand-Target Complexes

The three-dimensional structure (conformation) of a ligand is a primary determinant of its binding affinity and selectivity for a biological target. For molecules containing a piperidine ring, such as Piperidine-3-sulfonamide hydrochloride, conformational analysis is crucial. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position (the sulfonamide group) can exist in either an axial or equatorial position. The relative stability of these conformers is influenced by steric and electronic factors.

Upon binding to a target protein, a ligand often undergoes conformational changes to fit optimally into the binding pocket. Molecular docking simulations are employed to predict the most favorable binding pose and the associated conformational changes. nih.gov These studies reveal that the stability of the resulting ligand-target complex is dependent on a network of interactions, including hydrogen bonds, ionic interactions, and van der Waals forces. nih.govresearchgate.net For instance, the sulfonamide moiety is a well-known zinc-binding group in metalloenzymes, and its deprotonated form can coordinate with the catalytic zinc ion, while the piperidine ring may engage in hydrophobic or hydrogen bonding interactions with nearby amino acid residues. unifi.itnih.gov The stability of this complex, often quantified by the binding free energy, is a key predictor of the compound's potency. Studies on related sulfonamides have shown that upon binding, a notable perturbation of the protein's three-dimensional structure can occur, indicating an induced-fit mechanism that stabilizes the final complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. jocpr.comfiveable.me This approach is foundational in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. jocpr.com

For piperidine sulfonamide derivatives, QSAR models are developed by first calculating a set of molecular descriptors for a series of known active and inactive compounds. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. Using statistical methods like Multiple Linear Regression (MLR), mathematical equations are generated that link these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov

The predictive power and robustness of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov Key statistical parameters are used to evaluate the model's quality. A well-validated QSAR model can be a powerful tool for predicting the biological efficacy of new derivatives of this compound. For example, QSAR studies on sulfonamides have successfully identified key structural features that govern their inhibitory action against targets like dihydropteroate synthetase (DHPS) and carbonic anhydrases. nih.govnih.gov These models provide quantitative insights, indicating, for instance, that increasing the partial negative surface area might enhance inhibitory activity against a specific target. nih.gov

Table 1: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² or Q² | Assesses the predictive ability of the model using internal validation (e.g., leave-one-out). | > 0.5 |

| Fischer's F-test value | F | Indicates the statistical significance of the model. | High value |

| Standard Error of Estimate | s or SEE | Measures the absolute error of the predictions. | Low value |

| Predictive R² for External Set | R²_pred | Measures the predictive power of the model on an external set of compounds. | > 0.6 |

In Silico Screening and Virtual Ligand Discovery

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This method accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally.

When the three-dimensional structure of the biological target is unknown, ligand-based methods are particularly valuable. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific target. creative-biolabs.com

These models are generated by superimposing a set of known active ligands and extracting their common chemical features. creative-biolabs.com For a molecule like this compound, a pharmacophore model might include a positive ionizable feature for the piperidine nitrogen, a hydrogen bond acceptor/donor feature for the sulfonamide group, and a hydrophobic feature. nih.gov Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large compound databases, identifying novel chemical scaffolds that match the pharmacophoric features and are therefore likely to be active. researchgate.net

Table 2: Hypothetical Pharmacophore Model Features for a Piperidine Sulfonamide Ligand

| Feature Type | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., sulfonamide oxygens). |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., sulfonamide -NH). |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH (e.g., piperidine nitrogen). |

| Hydrophobic Group | HY | A non-polar group that can engage in hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

Virtual screening can also be used for target identification, a process sometimes called "reverse docking" or "inverse virtual screening." In this approach, a single compound of interest, such as this compound, is computationally docked against a large database of known protein structures. nih.gov The proteins to which the compound binds with the highest predicted affinity are identified as potential biological targets.

This strategy can uncover novel mechanisms of action or explain off-target effects. For the broader class of sulfonamide and piperidine-containing compounds, virtual screening and experimental assays have identified a range of potential targets. These include enzymes like dihydropteroate synthase (DHPS) in bacteria, various isoforms of carbonic anhydrase (involved in conditions like glaucoma and cancer), and central nervous system receptors like sigma receptors. nih.govnih.govnih.gov Identifying these potential targets is the first step in exploring new therapeutic applications for the compound. icm.edu.pl

Development and Biological Evaluation of Novel Analogues and Derivatives

Piperidine-Sulfonamide Hybrid Molecules

The concept of creating hybrid molecules by integrating the piperidine (B6355638) scaffold with a sulfonamide functional group is a well-established strategy in medicinal chemistry. The piperidine ring, a prevalent nitrogen-containing heterocycle in many FDA-approved drugs, offers a versatile, three-dimensional scaffold that can be functionalized to interact with biological targets. nih.govnih.gov The sulfonamide group is a key pharmacophore known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govnih.gov The amalgamation of these two components into a single molecular entity aims to leverage the favorable properties of each, leading to compounds with potentially synergistic or novel mechanisms of action.

The design of these hybrid molecules often involves considering the piperidine ring as a central scaffold for orienting various substituents in three-dimensional space, while the sulfonamide group can act as a crucial hydrogen bond donor/acceptor or a linker to other functional groups. nih.govnih.gov

Structural Diversification Strategies

To explore the structure-activity relationships (SAR) of piperidine-3-sulfonamide (B1358856) derivatives, researchers employ various structural diversification strategies. These modifications are systematically introduced to probe the chemical space around the core scaffold and optimize interactions with the target protein.

Ring System Modifications (e.g., Pyrrolidine (B122466), Azabicyclo[3.2.1]octane)

A key strategy for structural diversification involves altering the piperidine ring itself. This can include contracting the ring to a five-membered pyrrolidine or constraining it into a more rigid bicyclic system like azabicyclo[3.2.1]octane.

Pyrrolidine Analogues: The substitution of the six-membered piperidine ring with a five-membered pyrrolidine ring can significantly impact the conformational flexibility and spatial arrangement of the substituents. This modification can lead to altered binding affinities and selectivity profiles.

Azabicyclo[3.2.1]octane Analogues: Constraining the piperidine ring into a bridged bicyclic system, such as azabicyclo[3.2.1]octane, reduces the molecule's conformational freedom. This rigidity can be advantageous, as it may lock the molecule into a bioactive conformation, leading to enhanced potency. For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a sulfonamide analogue featuring an azabicyclo[3.2.1]octane core demonstrated submicromolar activity with an approximate 5-fold increase in potency compared to the parent hit containing a more flexible piperidine ring.

Exploration of Diverse Linker and Side Chain Variants

Systematic exploration of linkers and side chains attached to the piperidine-sulfonamide core is a fundamental aspect of lead optimization. These modifications can influence the compound's solubility, lipophilicity, and interactions with the target.

N-Substitutions on the Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for modification. Alkyl and aryl groups can be introduced to explore hydrophobic pockets in the binding site. For example, in a series of piperidine-substituted sulfonamides, the presence of a methyl group on the piperidine ring was found to be crucial for anticancer activity. ajchem-a.com

Sulfonamide Substitutions: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This can modulate the electronic properties of the sulfonamide and introduce additional points of interaction with the target.

Linker Modifications: When the piperidine-sulfonamide acts as a core connecting different pharmacophores, the nature of the linker is critical. Variations in linker length, rigidity, and polarity can significantly impact the biological activity of the resulting molecule.

Synthesis and Characterization of New Chemical Entities

The synthesis of novel piperidine-3-sulfonamide analogues generally involves multi-step reaction sequences. A common approach begins with a commercially available or readily synthesized piperidine derivative, such as piperidine-3-carboxylic acid. researchgate.net The synthesis of N-substituted piperidine-3-carboxamide derivatives, a close structural analogue, often starts with the reaction of 3-piperidinic acid with a corresponding benzenesulfonyl chloride in the presence of a base. mdpi.com The resulting intermediate can then be coupled with various amines to introduce diversity. mdpi.com

The general synthetic route for piperidine-sulfonamide derivatives often involves the reaction of a piperidine precursor with a sulfonyl chloride under basic conditions. researchgate.netmdpi.com Purification of the final compounds is typically achieved through techniques like column chromatography and recrystallization.

The structural confirmation of these newly synthesized compounds is established using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of the atoms. mdpi.com

Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the synthesized compounds. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O and N-H stretches) and amide (C=O stretch) groups. researchgate.net

Melting Point: The melting point is determined to assess the purity of the synthesized crystalline solids. mdpi.com

Comparative Biological Activity Assessment of Analogues

A crucial aspect of developing novel piperidine-3-sulfonamide derivatives is the systematic evaluation of their biological activity. This allows for the establishment of a clear structure-activity relationship (SAR), guiding further optimization efforts.

Relative Potency and Selectivity Profiles

The potency of newly synthesized analogues is typically determined by measuring their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific biological target. Comparing these values across a series of related compounds provides insights into the structural features that contribute to activity.

For example, in a study of sulfonamide derivatives as antibacterial agents, compounds were evaluated for their efficacy against various bacterial strains. mdpi.com The results, as shown in the table below, highlight how substitutions on the aromatic ring of the sulfonamide moiety influence the antibacterial potency.

Comparative Antibacterial Activity of Piperidine-Sulfonamide Analogues

| Compound ID | Substituent | EC50 (µg/mL) vs. Xoo | EC50 (µg/mL) vs. Xac |

| A2 | 3-F | 4.20 | 5.31 |

| A8 | 3-Br | 3.12 | 4.74 |

| A10 | 2-CF3 | 2.65 | 5.03 |

| C4 | Alkyl Side Chain | 2.02 | - |

Data sourced from a study on novel sulfonamide derivatives for managing plant bacterial diseases. mdpi.com

In another example, the development of cathepsin K inhibitors based on a piperidine-3-carboxamide scaffold (a close analogue) demonstrated how modifications to the N-benzyl group significantly impact inhibitory potency.

Inhibitory Activity of Piperidine-3-Carboxamide Analogues against Cathepsin K

| Compound ID | N-Benzyl Substituent | IC50 (µM) |

| H-5 | 3-Methoxybenzyl | 0.21 |

| H-8 | 3-Chlorobenzyl | 0.11 |

| H-9 | 4-Chlorobenzyl | 0.08 |

| H-11 | 3-Bromobenzyl | 0.13 |

Data from a study on piperidine-3-carboxamide derivatives as anti-osteoporosis agents. mdpi.com

These comparative assessments are essential for identifying lead compounds with improved potency and for understanding the molecular interactions that govern their biological activity. Selectivity is also a critical parameter, and compounds are often tested against a panel of related targets to determine their specificity.

Mechanistic Differences Among Analogues

The therapeutic efficacy and biological activity of piperidine sulfonamide analogues are deeply rooted in their specific molecular interactions with their biological targets. While many derivatives share a common pharmacophore, subtle structural modifications can lead to significant differences in their mechanisms of action. These mechanistic divergences are often related to variations in enzyme inhibition kinetics, receptor binding affinity and selectivity, and the ability to interact with different biological pathways.

A key area where mechanistic differences are prominent is in the inhibition of enzymes. For instance, in the context of antibacterial agents, piperidine sulfonamide derivatives often target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. The general mechanism involves competitive inhibition, where the sulfonamide moiety mimics the natural substrate, p-aminobenzoic acid (PABA). However, modifications to the piperidine ring and substitutions on the sulfonamide nitrogen can alter the binding mode and inhibitory potential. Some analogues may act as simple competitive inhibitors, directly competing with PABA for the active site. Other, more complex derivatives might exhibit non-competitive or mixed-inhibition kinetics, suggesting binding to allosteric sites on the enzyme, leading to conformational changes that inactivate it. These differences in inhibition kinetics can translate to variations in potency and the potential for overcoming drug resistance.

Another significant area of mechanistic divergence lies in the realm of carbonic anhydrase (CA) inhibition. Various piperidine sulfonamide analogues have been investigated as inhibitors of different CA isoforms, which are involved in numerous physiological and pathological processes. The primary interaction typically involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site. However, the substituents on the piperidine ring play a crucial role in establishing secondary interactions with amino acid residues lining the active site cavity. These interactions determine the isoform selectivity of the inhibitor. For example, an analogue with a bulky, hydrophobic substituent may show higher affinity for a CA isoform with a larger, more hydrophobic active site, while a smaller, more polar substituent might favor an isoform with a more constricted and polar active site. This differential binding is a critical factor in designing selective CA inhibitors for specific therapeutic applications, such as targeting tumor-associated CA isoforms in cancer therapy.